molecular formula C14H29I B1175300 2,3-NAPHTHO-18-CROWN-6 CAS No. 17454-52-3

2,3-NAPHTHO-18-CROWN-6

Cat. No.: B1175300
CAS No.: 17454-52-3
InChI Key:
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Description

2,3-Naphtho-18-crown-6: is a macrocyclic compound belonging to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations due to their cyclic structure containing multiple ether groups. The “18-crown-6” part of the name indicates that the compound has 18 atoms in the ring, including six oxygen atoms, which are capable of coordinating with metal ions. The “2,3-naphtho” prefix indicates the presence of a naphthalene moiety fused to the crown ether ring, which can influence the compound’s chemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-naphtho-18-crown-6 typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-dihydroxynaphthalene with diethylene glycol ditosylate in the presence of a strong base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Naphtho-18-crown-6 can undergo various chemical reactions, including:

    Complexation: Forms stable complexes with metal cations such as potassium, sodium, and calcium.

    Oxidation: Can be oxidized under specific conditions to form quinones or other oxidized derivatives.

    Substitution: The aromatic naphthalene moiety can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Complexation: Typically involves the use of metal salts in polar solvents.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Electrophilic reagents like nitric acid or sulfuric acid are used for nitration and sulfonation, respectively.

Major Products:

    Complexation: Metal-crown ether complexes.

    Oxidation: Quinones or other oxidized derivatives.

    Substitution: Nitro or sulfonated naphtho-crown ethers.

Scientific Research Applications

2,3-Naphtho-18-crown-6 has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to study metal-ion interactions and catalysis.

    Biology: Employed in the development of ion-selective electrodes and sensors for detecting specific metal ions in biological samples.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the separation and purification of metal ions from mixtures, as well as in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-naphtho-18-crown-6 primarily involves its ability to form stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the metal ion, creating a stable complex. This complexation can influence the solubility, reactivity, and transport of the metal ion in various environments. The naphthalene moiety can also participate in π-π interactions and other non-covalent interactions, further stabilizing the complex.

Comparison with Similar Compounds

    18-Crown-6: Lacks the naphthalene moiety, resulting in different complexation properties and solubility.

    Dibenzo-18-crown-6: Contains two benzene rings instead of a naphthalene ring, leading to variations in chemical reactivity and stability.

    2,3-Naphtho-15-crown-5: Has a smaller ring size with 15 atoms, affecting its ability to complex with larger metal ions.

Uniqueness: 2,3-Naphtho-18-crown-6 is unique due to the presence of the naphthalene moiety, which enhances its ability to participate in π-π interactions and provides additional stability to the metal-crown ether complex. This structural feature can also influence the compound’s solubility and reactivity compared to other crown ethers.

Properties

CAS No.

17454-52-3

Molecular Formula

C14H29I

Molecular Weight

0

Synonyms

2,3-NAPHTHO-18-CROWN-6

Origin of Product

United States

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